molecular formula C20H19F2N3NaO5 B8715296 DOLUTEGRAVIR SODIUM

DOLUTEGRAVIR SODIUM

Cat. No.: B8715296
M. Wt: 442.4 g/mol
InChI Key: FOZLBAIXQATFFW-VSLILLSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrazino-oxazine core, substituted with a difluorobenzyl group and a hydroxy-methyl-dioxo moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, involves multiple steps. One of the key steps includes the formation of the pyrido-pyrazino-oxazine core, which is achieved through a series of cyclization reactions. The difluorobenzyl group is introduced via a nucleophilic substitution reaction, while the hydroxy-methyl-dioxo moiety is incorporated through selective oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carbonylated, and substituted analogs .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, the compound is explored for its therapeutic potential. Preliminary studies suggest that it may have activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, involves its interaction with specific molecular targets. The compound binds to certain enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido-pyrazino-oxazine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the difluorobenzyl group, in particular, enhances its reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C20H19F2N3NaO5

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/t10-,15+;/m1./s1

InChI Key

FOZLBAIXQATFFW-VSLILLSYSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na]

Origin of Product

United States

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